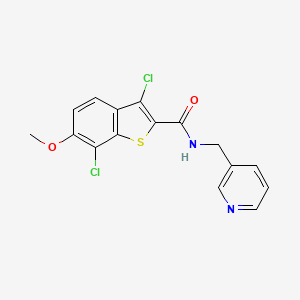

![molecular formula C16H13N5O3S B5967457 N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea CAS No. 424815-43-0](/img/structure/B5967457.png)

N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea

描述

“N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]-N’-phenylurea” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound . The compound also contains a nitrobenzyl group, which is often used in the synthesis of various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The nitrobenzyl group would contribute to the polarity of the molecule .Chemical Reactions Analysis

Nitrobenzyl compounds are known to undergo various chemical reactions, including reduction and nucleophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Nitrobenzyl compounds are generally solid at room temperature .科学研究应用

Photodegradable Hydrogels

Photolabile groups, like o-NB, allow for the alteration of polymer properties through irradiation. In the realm of hydrogels, o-NB-based cross-linkers play a crucial role. By incorporating o-NB moieties into hydrogel networks, researchers can achieve controlled degradation upon UV light exposure. These photodegradable hydrogels find applications in drug delivery, tissue engineering, and responsive materials .

Functionalization in Copolymers

o-NB side chains can be strategically incorporated into (block) copolymers. The photoisomerization of o-NB groups leads to the release of carboxylic acids, enabling precise control over polymer properties. Researchers have explored this approach for designing stimuli-responsive materials and drug carriers .

Thin Film Patterning

In thin film fabrication, o-NB side chain functionalization allows for localized patterning. UV light exposure selectively cleaves o-NB groups, enabling precise surface modification. This technique has applications in microelectronics, biosensors, and microfluidic devices .

Self-Assembled Monolayers

o-NB derivatives have been employed to create self-assembled monolayers (SAMs) on surfaces. These SAMs can be selectively removed by UV light, providing a reversible way to control surface properties. Applications include biosensing, anti-fouling coatings, and controlled cell adhesion .

Photocleavable Block Copolymers

Researchers have developed block copolymers containing o-NB segments. Upon UV irradiation, these copolymers undergo cleavage, releasing specific functional groups. This approach has potential in drug delivery, where triggered release of cargo molecules is desired .

Photocleavable Bioconjugates

o-NB chemistry extends to bioconjugates. By attaching o-NB groups to biomolecules (e.g., peptides, proteins, or nucleic acids), researchers can achieve controlled release in response to light. Applications include targeted drug delivery, proteomics, and diagnostics .

作用机制

Target of Action

The primary target of N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]-N’-phenylurea is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy .

Mode of Action

The compound has been designed based on a scaffold combination strategy . It has been identified as a selective STAT3 inhibitor that can directly bind to the SH2 domain . This binding inhibits the phosphorylation and translocation of STAT3, as well as the transcription of downstream genes .

Biochemical Pathways

The compound affects the Interleukin-6 (IL-6)/Janus Kinase (JAK)/STAT3 pathway . The inhibition of this pathway by the compound has been tested in HEK-Blue IL-6 reporter cells .

Pharmacokinetics

The compound’s impact on bioavailability is suggested by its efficacy in in vivo models .

Result of Action

The compound exhibits anti-proliferative activity against DU145 and MDA-MB-231 cancer cells, which have overactive STAT3 . It induces cell cycle arrest and apoptosis .

Action Environment

The compound shows in vivo anti-tumor efficacy in a DU145 xenograft model . After intraperitoneal administration, the compound inhibits tumor growth by 65.3% at a dose of 50 mg/kg , suggesting a promising prospect for further development .

安全和危害

属性

IUPAC Name |

1-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O3S/c22-15(17-12-4-2-1-3-5-12)18-16-20-19-14(25-16)10-11-6-8-13(9-7-11)21(23)24/h1-9H,10H2,(H2,17,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXMOGEJVRGLJCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901168115 | |

| Record name | N-[5-[(4-Nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]-N′-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901168115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

424815-43-0 | |

| Record name | N-[5-[(4-Nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]-N′-phenylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=424815-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[5-[(4-Nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]-N′-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901168115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-chloro-4-fluorobenzyl)-3-[2-(4-cyclopentyl-1-piperazinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5967374.png)

![2-[(4-bromobenzylidene)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5967377.png)

![(2,3-dihydro-1-benzofuran-2-ylmethyl)methyl{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B5967389.png)

![7-(2-fluorobenzyl)-2-(1H-imidazol-5-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5967401.png)

![N,N-diethyl-4-{[4-(4-hydroxyphenyl)-1-phthalazinyl]amino}benzamide](/img/structure/B5967405.png)

![2-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)-4-methoxyphenol](/img/structure/B5967410.png)

![N-benzyl-1'-[(1-methylcyclopropyl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5967423.png)

![2-bromo-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5967426.png)

![5-(1,3-benzodioxol-5-yl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5967446.png)

![2,6-dimethyl-4-[2-(trifluoromethyl)benzyl]morpholine](/img/structure/B5967465.png)

![1-[2-(4-morpholinyl)-3-pyridinyl]-N-{[5-(tetrahydro-2-furanyl)-2-thienyl]methyl}methanamine](/img/structure/B5967469.png)

![3-[2-(4-fluorophenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5967477.png)